molecular formula C12H13NO4 B8354294 8-methoxy-3-methoxy-4-hydroxy-1-methyl-2(1H)-quinolinone

8-methoxy-3-methoxy-4-hydroxy-1-methyl-2(1H)-quinolinone

Cat. No. B8354294
M. Wt: 235.24 g/mol
InChI Key: KILZYNRCCTZBRH-UHFFFAOYSA-N
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Patent
US06136822

Procedure details

As compounds having substituent groups on the aromatic ring of a quinolinone, Indian J. Chem., Sect. B, 15B(5), pp. 440-444, 1977, discloses 3,4-dimethoxy-2(1H)-quinolinone, 8-methoxy-3-methoxy-4-hydroxy-1-methyl-2(1H)-quinolinone, and a methyl ether thereof, 8-methoxy-3,4-dimethoxy-1-methyl-2(1H)-quinolinone as compounds obtained from the bark of Chloroxylon swietenia DC.
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C[C:2]1=O.[CH3:12][O:13][C:14]1C(=O)NC2C(C=1OC)=CC=CC=2.[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[OH:43]>>[CH3:12][O:13][CH3:14].[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[O:43][CH3:2]

Inputs

Step One
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(NC2=CC=CC=C2C1OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06136822

Procedure details

As compounds having substituent groups on the aromatic ring of a quinolinone, Indian J. Chem., Sect. B, 15B(5), pp. 440-444, 1977, discloses 3,4-dimethoxy-2(1H)-quinolinone, 8-methoxy-3-methoxy-4-hydroxy-1-methyl-2(1H)-quinolinone, and a methyl ether thereof, 8-methoxy-3,4-dimethoxy-1-methyl-2(1H)-quinolinone as compounds obtained from the bark of Chloroxylon swietenia DC.
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C[C:2]1=O.[CH3:12][O:13][C:14]1C(=O)NC2C(C=1OC)=CC=CC=2.[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[OH:43]>>[CH3:12][O:13][CH3:14].[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[O:43][CH3:2]

Inputs

Step One
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(NC2=CC=CC=C2C1OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06136822

Procedure details

As compounds having substituent groups on the aromatic ring of a quinolinone, Indian J. Chem., Sect. B, 15B(5), pp. 440-444, 1977, discloses 3,4-dimethoxy-2(1H)-quinolinone, 8-methoxy-3-methoxy-4-hydroxy-1-methyl-2(1H)-quinolinone, and a methyl ether thereof, 8-methoxy-3,4-dimethoxy-1-methyl-2(1H)-quinolinone as compounds obtained from the bark of Chloroxylon swietenia DC.
[Compound]
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C[C:2]1=O.[CH3:12][O:13][C:14]1C(=O)NC2C(C=1OC)=CC=CC=2.[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[OH:43]>>[CH3:12][O:13][CH3:14].[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[O:43][CH3:2]

Inputs

Step One
Name
aromatic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(NC2=CC=CC=C2C1OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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